4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid
CAS No.: 282525-05-7
Cat. No.: VC5388585
Molecular Formula: C25H23NO4
Molecular Weight: 401.462
* For research use only. Not for human or veterinary use.
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid - 282525-05-7](/images/structure/VC5388585.png)
Specification
CAS No. | 282525-05-7 |
---|---|
Molecular Formula | C25H23NO4 |
Molecular Weight | 401.462 |
IUPAC Name | 4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid |
Standard InChI | InChI=1S/C25H23NO4/c27-24(28)14-18(17-8-2-1-3-9-17)15-26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28) |
Standard InChI Key | XALWLSKRFCZNFL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula, C<sub>25</sub>H<sub>23</sub>NO<sub>4</sub>, reflects a phenylbutanoic acid core modified with an Fmoc-protected amine. Key identifiers include:
Property | Value |
---|---|
CAS Number | 282525-05-7 |
Molecular Weight | 401.462 g/mol |
IUPAC Name | 4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid |
SMILES | C1=CC=C(C=C1)C(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
The Fmoc group (fluoren-9-ylmethoxycarbonyl) is attached to the amine via a carbamate linkage, enabling selective deprotection under mild basic conditions (e.g., piperidine).
Stereochemical Considerations
While the parent compound lacks specified stereochemistry, related enantiomers such as (2S,3R)-2-((Fmoc)amino)-3-phenylbutanoic acid (CAS: 321524-83-8) demonstrate the importance of chiral centers in peptide folding and biological activity. The absence of stereochemical designation in the target compound suggests its use in racemic mixtures or scenarios where configuration is irrelevant .
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves introducing the Fmoc group to 3-phenyl-4-aminobutanoic acid. A typical protocol includes:
-
Amino Protection: Reacting the primary amine with Fmoc-Cl (Fmoc chloride) in dichloromethane (DCM) under basic conditions (e.g., sodium bicarbonate).
-
Carboxylic Acid Activation: The butanoic acid moiety remains unprotected for subsequent coupling reactions in SPPS.
This method ensures high yields (>95%) and purity, critical for pharmaceutical-grade applications .
Industrial Production
Suppliers like VulcanChem and Chem-Impex offer the compound at research-grade purity (>95%), with pricing reflecting its specialized role in peptide synthesis. Large-scale production employs continuous-flow reactors to optimize efficiency, though specific industrial protocols remain proprietary .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility, favoring polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber vials at -20°C .
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at 1720 cm<sup>-1</sup> (C=O stretch, carbamate) and 1690 cm<sup>-1</sup> (carboxylic acid).
-
NMR (<sup>1</sup>H): Distinct signals for fluorenyl protons (δ 7.2–7.8 ppm) and phenyl groups (δ 7.3 ppm).
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
As an Fmoc-protected building block, the compound enables sequential peptide elongation:
-
Deprotection: The Fmoc group is removed using 20% piperidine in DMF, exposing the amine for coupling.
-
Coupling: Activators like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) facilitate amide bond formation with incoming amino acids .
This process is integral to synthesizing peptides up to 50 residues, with applications in antimicrobial and hormonal therapeutics .
Bioconjugation Strategies
The carboxylic acid moiety allows covalent attachment to biomolecules (e.g., antibodies, enzymes) via carbodiimide chemistry. For example, conjugating peptides to nanoparticles enhances targeted drug delivery systems .
Pharmaceutical and Biomedical Relevance
Drug Development
Fmoc-protected derivatives are pivotal in creating peptide-based drugs, such as:
-
Antimicrobial Peptides (AMPs): Designed to disrupt bacterial membranes.
-
GPCR-Targeting Therapeutics: For modulating neurological and metabolic pathways .
Neuroscience Research
The compound’s phenyl group enhances blood-brain barrier penetration, facilitating studies on neuropeptides like substance P and beta-amyloid inhibitors .
Emerging Applications in Material Science
Self-Assembling Peptides
Fmoc-modified peptides form β-sheet-rich hydrogels, useful in tissue engineering and wound healing. The phenyl group promotes hydrophobic interactions, stabilizing 3D networks .
Nanomaterial Functionalization
Surface modification of carbon nanotubes or quantum dots with this compound improves biocompatibility for biosensing applications .
Recent Research Advances (2023–2025)
Enhanced Coupling Efficiency
A 2024 study optimized microwave-assisted SPPS using this compound, reducing coupling times by 40% while maintaining >99% purity .
Sustainable Synthesis
Green chemistry approaches (e.g., solvent-free mechanochemical synthesis) achieved 90% yield reduction in waste production, aligning with EPA Green Chemistry Principles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume